4-(4-chlorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one
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Overview
Description
The compound is a quinoxaline derivative. Quinoxalines are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 4-chlorobenzoyl chloride is a liquid with a boiling point of 102-104 °C and a density of 1.365 g/mL at 20 °C . On the other hand, 4-(trifluoromethyl)benzylamine is also a liquid, but with a boiling point of 188-190 °C and a density of 1.229 g/mL at 25 °C .Scientific Research Applications
Synthesis of Quinoxaline Derivatives
Quinoxaline derivatives, including those with trifluoromethyl groups, have been synthesized through various methodologies for potential industrial and pharmaceutical applications. Didenko et al. (2015) reported the synthesis of a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one, highlighting the versatility of quinoxaline cores in synthetic chemistry Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015.
Anticancer and Antibacterial Activity
Quinoxaline derivatives have demonstrated significant potential as anticancer and antibacterial agents. For instance, Abad et al. (2021) synthesized a novel isoxazolquinoxaline derivative, showcasing promising anticancer activity through molecular docking studies against human proteins Abad, Sallam, Al-Ostoot, Khamees, Al-Horaibi, Sridhar, Khanum, Madegowda, Hafi, Mague, Essassi, & Ramli, 2021. Similarly, Murthy et al. (2011) designed and synthesized methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives with notable antibacterial activity, underscoring the pharmaceutical relevance of quinoxaline modifications Murthy, Karthikeyan, Boddeti, Diwakar, & Singh, 2011.
Photoluminescence and Magnetic Properties
Quinoxaline derivatives also find applications in materials science due to their photoluminescence and magnetic properties. Chu et al. (2018) discussed the synthesis of Ln2 complexes based on an 8-hydroxyquinoline derivative, demonstrating slow magnetization relaxation and photoluminescence, which are critical for developing new materials with potential electronic and optical applications Chu, Zhang, Chang, Nie, Cui, & Gao, 2018.
Corrosion Inhibition
Quinoxalines have been studied for their corrosion inhibition properties as well. Zarrouk et al. (2014) performed quantum chemical calculations on quinoxaline compounds to evaluate their efficiency as corrosion inhibitors for copper in nitric acid, highlighting the potential of quinoxaline derivatives in protecting metals from corrosion Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N2O2/c1-15-22(31)29(14-16-6-10-18(11-7-16)24(26,27)28)20-4-2-3-5-21(20)30(15)23(32)17-8-12-19(25)13-9-17/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBVJYRUUQAENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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